3-Oxalomalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

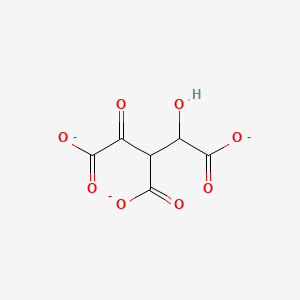

3-oxalomalate(3-) is a tricarboxylic acid trianion that is the conjugate base of 3-oxalomalic acid. It is a conjugate base of a 3-oxalomalic acid.

Applications De Recherche Scientifique

Metabolic Research

3-Oxalomalate is primarily recognized for its role in the tricarboxylic acid cycle (TCA cycle), where it participates in metabolic processes critical for energy production and biosynthetic pathways. Recent studies have highlighted its potential as a biomarker for liver injury, particularly in the context of acetaminophen-induced hepatotoxicity.

Case Study: Acetaminophen-Induced Liver Injury

A study involving 192 patients taking therapeutic doses of acetaminophen revealed that this compound levels were significantly predictive of alanine aminotransferase (ALT) elevation, a marker of liver injury. This association was confirmed through multi-omic analyses that integrated metabolomic and genomic data, identifying this compound among other metabolites under genetic control predictive of ALT elevation .

| Compound | Elastic Net P | Pruning and Thresholding P |

|---|---|---|

| This compound | 1.9E-4 | 4.3E-5 |

| Allantoate | 1.2E-5 | 4.6E-5 |

| Dimethylglycine | 5.2E-6 | 1.2E-5 |

| Diphosphate | 2.9E-4 | 1.7E-5 |

| L-Carnitine | 2.8E-4 | 8.1E-4 |

This study emphasizes the importance of understanding how metabolites like this compound can serve as indicators for liver function and damage, providing insights into personalized medicine approaches for managing acetaminophen toxicity.

Inhibition of Key Enzymes

This compound has been identified as a competitive inhibitor of several key enzymes involved in metabolic pathways, including isocitrate dehydrogenase and aconitase.

Case Study: Heat Shock-Induced Apoptosis

In a study examining the effects of heat shock on cell apoptosis, pre-treatment with oxalomalate enhanced apoptotic features in U937 cells by inhibiting NADP+-dependent isocitrate dehydrogenase activity. This inhibition led to increased oxidative stress and activation of apoptotic pathways, highlighting its potential role in regulating cellular responses to stress .

Therapeutic Potential

The compound has also been investigated for its therapeutic implications, particularly in conditions characterized by oxidative stress and inflammation.

Case Study: Diabetes Management

Research has indicated that oxalomalate may protect pancreatic beta-cells from damage induced by streptozotocin, a compound used to induce diabetes in experimental models. The protective effects were attributed to its ability to regulate apoptosis and improve insulin secretory capacity . This suggests that oxalomalate could be explored as a potential therapeutic agent in diabetes management.

Angiogenesis Inhibition

Another notable application of this compound is its effect on angiogenesis, particularly in ocular diseases.

Case Study: Retinal Pigment Epithelium

A study demonstrated that oxalomalate reduces the expression and secretion of vascular endothelial growth factor in retinal pigment epithelial cells, thereby inhibiting angiogenesis. This finding has significant implications for developing treatments for diseases characterized by abnormal blood vessel growth, such as diabetic retinopathy .

Analyse Des Réactions Chimiques

Formation of 3-Oxalomalate

This compound is formed by the condensation of oxaloacetate with glyoxylate .

Oxaloacetate Glyoxylate→3 Oxalomalate

This reaction can occur in vitro and in vivo, and it has been demonstrated in mouse livers and fibroblast cells .

Aconitase Inhibition

This compound is a competitive inhibitor of aconitase, an enzyme required for the citric acid cycle's first step . Aconitase catalyzes the isomerization of citrate to isocitrate . Oxalomalate inhibits both mitochondrial and extramitochondrial aconitase in rat liver .

Isocitrate Dehydrogenase Inhibition

This compound inhibits isocitrate dehydrogenase . Research indicates that this compound can enhance apoptotic features in cells exposed to heat shock, possibly by affecting cellular redox status .

Oxoglutarate Dehydrogenase Inhibition

At higher concentrations, oxalomalate inhibits oxoglutarate dehydrogenase to a similar extent as hydroxyoxoglutarate .

The table below summarizes the inhibitory effects of oxalomalate on various enzymes :

| Enzyme | Inhibition Type | Concentration |

|---|---|---|

| Aconitate Hydratase | Complete | 1 mM |

| Isocitrate Dehydrogenase | Complete | 1 mM |

| Oxoglutarate Dehydrogenase | Partial | Higher concentrations |

Interaction with Iron Regulatory Proteins (IRP)

Oxalomalate affects iron metabolism by interacting with iron regulatory proteins (IRP). Oxalomalate decreases the RNA-binding activity of IRP1 and IRP2 .

The effect of oxalomalate on IRP1 activity is both dose- and time-dependent . Studies using mouse liver extracts showed that increasing concentrations of oxalomalate decrease IRP1 activity .

Oxalomalate Lyase Reaction

Oxalomalate lyase (EC 4.1.3.13) catalyzes the reverse reaction, cleaving this compound into oxaloacetate and glyoxylate :

3 Oxalomalate⇌Oxaloacetate Glyoxylate

This enzyme belongs to the family of lyases, specifically oxo-acid-lyases, which cleave carbon-carbon bonds .

Control of the Citric Acid Cycle

Glyoxylate's ability to control reaction rates in the tricarboxylic acid cycle is partly due to its condensation with oxaloacetate and pyruvate to form enzyme inhibitors like oxalomalate .

Reaction Rate

The reaction rate is usually expressed as the concentration of reactant consumed or the concentration of product formed per unit time .

For a general reaction, the rate can be expressed as:

rate=−ΔtΔ[A]=ΔtΔ[B]

Where:

Propriétés

Formule moléculaire |

C6H3O8-3 |

|---|---|

Poids moléculaire |

203.08 g/mol |

Nom IUPAC |

1-hydroxy-3-oxopropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H6O8/c7-2(5(11)12)1(4(9)10)3(8)6(13)14/h1-2,7H,(H,9,10)(H,11,12)(H,13,14)/p-3 |

Clé InChI |

YILAUJBAPQXZGM-UHFFFAOYSA-K |

SMILES |

C(C(C(=O)[O-])O)(C(=O)C(=O)[O-])C(=O)[O-] |

SMILES canonique |

C(C(C(=O)[O-])O)(C(=O)C(=O)[O-])C(=O)[O-] |

Synonymes |

oxalomalate oxalomalic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.